molecular formula C19H20ClN3O3 B2928792 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea CAS No. 887466-28-6

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea

Cat. No.: B2928792
CAS No.: 887466-28-6
M. Wt: 373.84
InChI Key: WUEYPWFHQZTVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea (CAS Number: 887466-28-6) is a synthetic organic compound with a molecular formula of C19H20ClN3O3 and a molecular weight of 373.8 g/mol . This chemical features a urea scaffold, which is recognized in medicinal chemistry as a privileged structure for its versatility in drug design and its ability to form key interactions with biological targets . The molecule's structure incorporates a pyrrolidinone ring and substituted phenyl groups, making it a compound of interest for further investigation and development. The urea moiety is a common feature in many approved therapeutics and bioactive compounds, particularly in areas such as kinase inhibition and anticancer research . While the specific biological profile and mechanism of action for this compound require further experimental characterization, its molecular architecture suggests potential as a valuable intermediate or core structure for generating novel chemical probes. It is presented to the research community as a high-quality building block for use in pharmaceutical R&D, chemical biology, and other exploratory scientific applications. This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxy-5-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-12-3-8-17(26-2)16(9-12)22-19(25)21-14-10-18(24)23(11-14)15-6-4-13(20)5-7-15/h3-9,14H,10-11H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEYPWFHQZTVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H18ClN3O3
  • Molecular Weight : 359.8 g/mol
  • SMILES : C[C@@]1(CCN(C1=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)C(=O)NO

The structure features a pyrrolidinone ring, a urea functional group, and aromatic substituents, which contribute to its unique chemical properties and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the pyrrolidinone ring.
  • Introduction of the urea group.
  • Substitution reactions to introduce the chlorophenyl and methoxy-methylphenyl groups.

Automated reactors and continuous flow systems are often employed in industrial settings to enhance efficiency and yield during synthesis .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 2.39 μM against A549 lung cancer cells, indicating strong anticancer potential . The mechanism of action is believed to involve modulation of enzyme activity or receptor binding, influencing cellular pathways associated with cancer progression.

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes involved in cancer metabolism. Studies have reported that similar urea derivatives can inhibit BRAF, a protein implicated in several cancers . Molecular docking studies suggest that hydrogen bonding interactions between the urea moiety and amino acid residues in the BRAF protein enhance its inhibitory activity.

Antimicrobial Properties

Preliminary investigations have indicated that this compound may possess antimicrobial properties. Related compounds with similar structural features have demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .

Study 1: Antiproliferative Effects

In a study evaluating a series of diaryl urea derivatives, it was found that compounds similar to this compound exhibited significant antiproliferative activity across multiple cancer cell lines (A549, HCT-116). The most potent derivative showed comparable efficacy to established anticancer drugs .

Study 2: Enzyme Interaction

Molecular dynamics simulations revealed that the compound interacts favorably with BRAF through hydrogen bonds formed by the urea nitrogen and oxygen atoms. This interaction suggests potential as a lead compound for developing targeted cancer therapies .

Comparison with Similar Compounds

Substituent Effects on Polarity and Bioavailability

  • Fluorine in CAS 894032-30-5 (meta position) vs. chlorine in the target (para position): Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance but weaken π-π stacking interactions in receptor binding .

Linker Modifications

  • CAS 954697-35-9 incorporates a methyl linker between the pyrrolidinone and urea, increasing molecular flexibility. This could broaden binding site compatibility but reduce thermodynamic stability compared to the target’s rigid structure .

Hypothetical Pharmacological Implications

While explicit activity data are unavailable, structural trends suggest:

Target Compound : The para-chloro and dual methoxy/methyl groups balance polarity, favoring solubility (clogP ~2.8) and moderate receptor affinity.

CAS 894018-78-1 : The trifluoromethoxy group may enhance potency against lipid-rich targets (e.g., kinase enzymes) but reduce aqueous solubility .

CAS 894032-30-5 : Fluorine’s electron-withdrawing effect could stabilize hydrogen bonding with biological targets, albeit with reduced steric bulk compared to chlorine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.